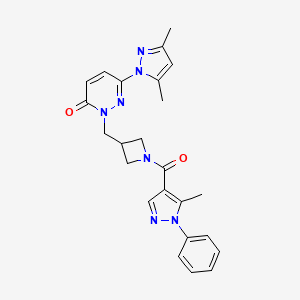
4-Pyridin-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridin-2-ylbenzamide is a chemical compound that has been studied for its potential applications in various fields . It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound has been determined using various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy . The molecular formula of this compound is C12H10N2O .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of anti-tubercular agents . The reaction involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
4-Pyridin-2-ylbenzamide derivatives are used as ligands in coordination chemistry. They have been involved in the synthesis of luminescent lanthanide compounds, which are significant for biological sensing. Additionally, these derivatives contribute to the development of iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Molecular Packing and Optical Properties
The compound 4-(pyridin-2-yl)benzaldehyde, a related derivative, has been studied for its molecular structure and optical properties. This research highlights the importance of molecular packing and intermolecular interactions in influencing emission properties, which are essential in the field of materials science (Percino et al., 2014).
Proton Transfer Studies
Derivatives like 2-(1H-pyrazol-5-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These processes are crucial for understanding photochemical reactions in various scientific applications (Vetokhina et al., 2012).
Chemosensor Development
Pyridine-based derivatives have been utilized to develop chemosensors, especially for detecting mercury(II) ions. These sensors operate via a visible color change, making them suitable for rapid detection in various environments (Pan et al., 2015).
Functionalization Reactions
This compound and its derivatives are key in functionalization reactions, particularly in the selective transformation of the pyridine scaffold. This process is fundamental in creating useful pyridine derivatives for various scientific fields (Dolewski et al., 2017).
OLED Development
Derivatives containing the pyridin-2-yl group have been used in synthesizing new classes of heteroleptic Ir(III) metal complexes. These complexes are significant in organic light-emitting diodes (OLEDs) technology, providing high-performance and color-specific light emission (Chang et al., 2013).
Liquid Crystal Synthesis
Heterocyclic pyridine-based liquid crystals have been synthesized, showcasing unique thermotropic behaviors. These liquid crystals find applications in display technologies and materials research (Ong et al., 2018).
Corrosion Inhibition
Schiff base compounds derived from pyridin-2-yl-amine have shown efficacy in inhibiting corrosion of metals in acidic environments. This property is vital in materials protection and engineering (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h1-8H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHSNWDNRXLMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid](/img/structure/B2787845.png)
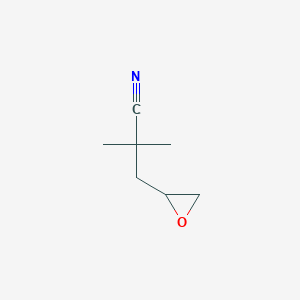
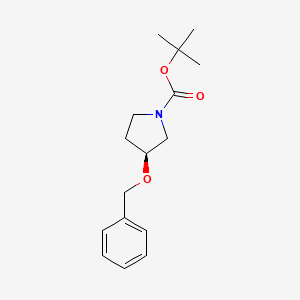

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2787850.png)
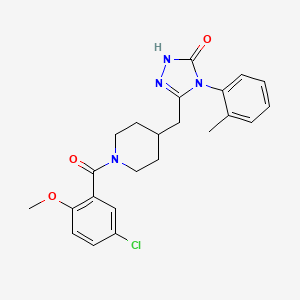


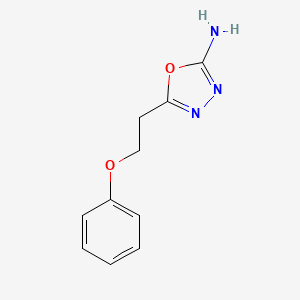

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2787862.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2787865.png)
